molecular formula C15H9FN2O3S B11516499 (5E)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11516499
M. Wt: 316.3 g/mol
InChI Key: XWSXUJBCRLWUKT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The diazinane trione core may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(2-BROMOPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(2-IODOPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-1-(2-FLUOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C15H9FN2O3S

Molecular Weight

316.3 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H9FN2O3S/c16-11-5-1-2-6-12(11)18-14(20)10(13(19)17-15(18)21)8-9-4-3-7-22-9/h1-8H,(H,17,19,21)/b10-8+

InChI Key

XWSXUJBCRLWUKT-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.